

A Comparative Spectroscopic Guide to 2-Amino-5-methylNicotinic Acid and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-5-methylNicotinic acid

Cat. No.: B112739

[Get Quote](#)

For researchers and professionals in drug development and chemical sciences, the precise identification and characterization of isomeric compounds are of paramount importance. This guide provides a comparative spectroscopic analysis of **2-Amino-5-methylNicotinic acid** and its structural isomers. Due to the limited availability of direct experimental data for **2-Amino-5-methylNicotinic acid**, this guide leverages a combination of data from commercially available isomers, structural analogs, and computational studies to offer a predictive and comparative framework.

Introduction to Isomeric Differentiation

2-Amino-5-methylNicotinic acid and its isomers share the same molecular formula, $C_7H_8N_2O_2$, and a molecular weight of 152.15 g/mol. However, the different substitution patterns on the pyridine ring lead to distinct electronic environments and spatial arrangements of atoms. These differences are reflected in their spectroscopic profiles, providing a unique "fingerprint" for each isomer. This guide will focus on the key spectroscopic techniques used for characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **2-Amino-5-methylNicotinic acid** and its key isomers. It is important to note that direct experimental data for **2-Amino-5-methylNicotinic acid** is not readily available from common public databases or suppliers. The data presented for this compound is inferred from closely related analogs.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental)

Compound	H-4 (ppm)	H-6 (ppm)	-CH ₃ (ppm)	-NH ₂ (ppm)	-COOH (ppm)	Solvent
2-Amino-5-methylnicotinic acid (Predicted)	~7.8-8.0 (d)	~6.4-6.6 (d)	~2.2-2.4 (s)	~5.0-7.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
2-Amino-3-methylnicotinic acid	~8.0-8.2 (dd)	~6.6-6.8 (dd)	~2.3-2.5 (s)	~5.0-7.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
4-Amino-nicotinic acid	-	~8.1 (d)	-	~6.5 (br s)	~11.0-13.0 (br s)	DMSO-d ₆
6-Aminonicotinic acid	~8.0 (dd)	-	-	~6.0 (br s)	~11.0-13.0 (br s)	DMSO-d ₆

Note: Chemical shifts are approximate and can vary based on solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'br s' denotes broad singlet.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental)

Compound	C2 (ppm)	C3 (ppm)	C4 (ppm)	C5 (ppm)	C6 (ppm)	-CH ₃ (ppm)	-COOH (ppm)	Solvent
2-Amino-5-methylnicotinic acid (Predicted)	~158-162	~105-110	~145-150	~120-125	~110-115	~17-20	~165-170	DMSO-d ₆
2-Amino-3-methylnicotinic acid	~158-162	~115-120	~140-145	~125-130	~115-120	~15-18	~165-170	DMSO-d ₆
Nicotinic acid	150.21	123.71	136.90	126.66	153.18	-	166.23	DMSO-d ₆ [1]

Note: Chemical shifts are approximate and based on analogous compounds and predictive models.[2][3]

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Functional Group	2-Amino-5-methylnicotinic acid (Predicted)	Isomers (General)	Vibrational Mode
O-H (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)	Stretching
N-H (Amine)	3100-3500 (medium, two bands for primary)	3100-3500 (medium, two bands for primary)	Stretching
C=O (Carboxylic Acid)	1680-1710 (strong)	1680-1710 (strong)	Stretching
C=C, C=N (Aromatic Ring)	1550-1620 (medium-strong)	1550-1620 (medium-strong)	Stretching
C-N	1250-1350 (medium)	1250-1350 (medium)	Stretching
C-H (Aromatic)	3000-3100 (weak)	3000-3100 (weak)	Stretching
C-H (Methyl)	2850-2960 (weak)	2850-2960 (weak)	Stretching

Note: IR frequencies are general ranges and can be influenced by hydrogen bonding and the solid/liquid state of the sample.[\[4\]](#)

Table 4: Mass Spectrometry and UV-Visible Spectroscopy Data

Compound	Molecular Ion (m/z) [M] ⁺	Key Fragmentation Pattern	λ _{max} (nm)
2-Amino-5-methylnicotinic acid & Isomers	152	Loss of H ₂ O (m/z 134), Loss of COOH (m/z 107)	~240-260, ~290-320

Note: Fragmentation patterns are predicted based on common fragmentation of carboxylic acids and pyridines. λ_{max} values are estimates based on substituted pyridine chromophores and can shift depending on the solvent and pH.[\[5\]](#)[\[6\]](#)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized protocols that can be adapted for the analysis of **2-Amino-5-methylnicotinic acid** and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.[7]

Infrared (IR) Spectroscopy

- Sample Preparation (ATR Method): Place a small amount of the solid, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.[8]

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

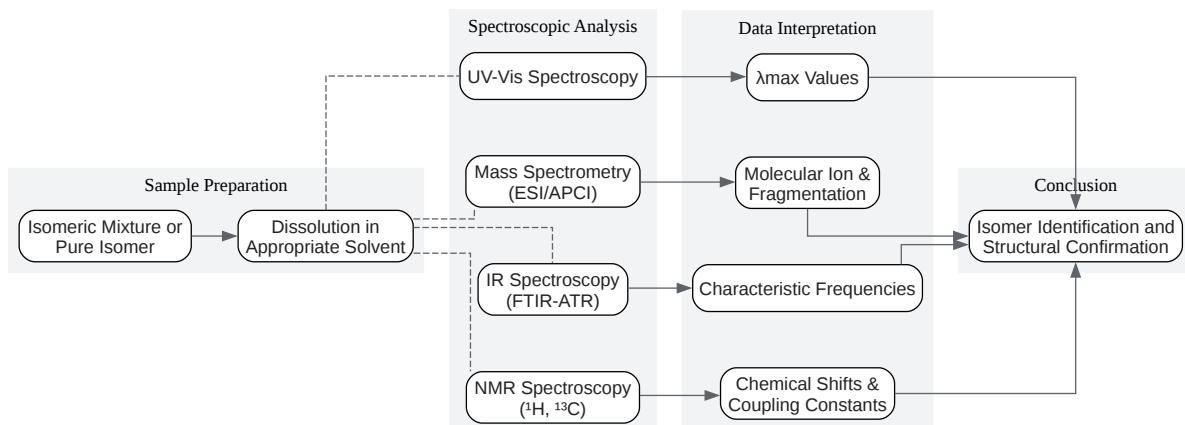
- Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-300).

UV-Visible Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} .^[9]
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Data Acquisition: Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.^[10]

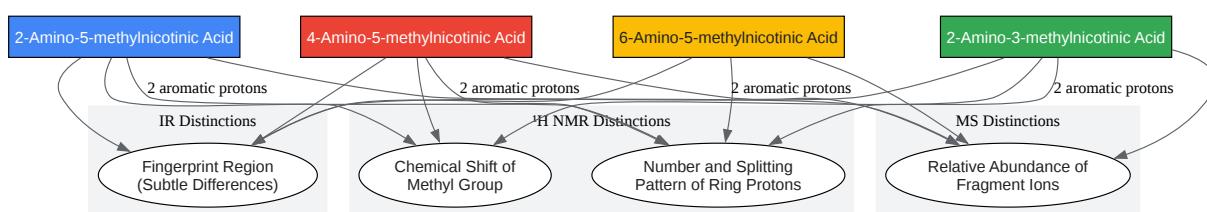
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and differentiation of aminonicotinic acid isomers.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of aminonicotinic acid isomers.



[Click to download full resolution via product page](#)

Caption: Key spectroscopic features for differentiating aminonicotinic acid isomers.

Conclusion

The spectroscopic analysis of **2-Amino-5-methylnicotinic acid** and its isomers, while challenging due to the limited availability of direct experimental data for the primary compound, can be effectively approached through a comparative methodology. By analyzing the subtle but significant differences in their NMR, IR, MS, and UV-Vis spectra, researchers can confidently distinguish between these closely related structures. The provided data tables, experimental protocols, and workflow diagrams serve as a valuable resource for the characterization and quality control of these important chemical entities in a research and development setting. Further experimental work to obtain and publish the complete spectroscopic data for **2-Amino-5-methylnicotinic acid** would be a valuable contribution to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. ossila.com [ossila.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Amino-5-methylnicotinic Acid and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112739#spectroscopic-analysis-of-2-amino-5-methylnicotinic-acid-and-its-isomers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com